4-(3-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
CAS No.:
Cat. No.: VC14823295
Molecular Formula: C18H21N5O2
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N5O2 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 4-(3-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
| Standard InChI | InChI=1S/C18H21N5O2/c1-12-10-15(25)23-16(13-6-5-7-14(24)11-13)20-17(21-18(23)19-12)22-8-3-2-4-9-22/h5-7,10-11,16,24H,2-4,8-9H2,1H3,(H,19,20,21) |
| Standard InChI Key | BNSPFFXNQWLHEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N2C(N=C(NC2=N1)N3CCCCC3)C4=CC(=CC=C4)O |
Introduction
Chemical Identity and Structural Features
4-(3-Hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydro-6H-pyrimido[1,2-a] triazin-6-one belongs to the pyrimido[1,2-a] triazin-6-one class, characterized by a fused bicyclic system combining pyrimidine and triazine rings. Key substituents include:
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A 4-(3-hydroxyphenyl) group at position 4, introducing aromaticity and hydrogen-bonding potential.
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An 8-methyl group contributing to steric and electronic modulation.
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A 2-piperidin-1-yl moiety, which may enhance solubility and receptor interaction .
The compound’s IUPAC name reflects its regiochemistry, with the pyrimidine ring fused to the triazine at positions 1,2-a. X-ray crystallography of related pyrimido-triazinones suggests planar geometry, with substituents adopting equatorial orientations to minimize steric strain .
Physicochemical Properties
Experimental data for the exact compound is limited, but analogues provide insights:
| Property | Value (Analogues) | Method | Source |
|---|---|---|---|
| LogP | 2.1 ± 0.3 | HPLC | |
| Aqueous Solubility | 12 µM (pH 7.4) | Shake-flask | |
| pKa | 9.2 (phenolic -OH) | Potentiometric titration |
Thermal Stability:
Pharmacological Activity
Anticancer Activity
A library of 66 pyrimido-triazinones was screened against cancer cell lines, with key findings:
| Compound | IC50 (µM) HeLa | IC50 (µM) MCF-7 | Selectivity Index |
|---|---|---|---|
| 4-(3-Hydroxyphenyl) | 0.48 | 1.2 | 2.5 |
| 8-Methyl | 0.67 | 2.1 | 3.1 |
| 2-Piperidin-1-yl | 0.33 | 0.89 | 2.7 |
The target compound’s 4-(3-hydroxyphenyl) group enhances DNA intercalation, while the piperidinyl moiety improves cellular uptake .
Structure-Activity Relationships (SAR)
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4-Substituent: Aromatic groups (e.g., 3-hydroxyphenyl) boost anticancer potency by 3-fold vs. alkyl chains .
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2-Substituent: Piperidine enhances solubility and κ-opioid binding vs. smaller amines .
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8-Methyl: Reduces metabolic oxidation, improving plasma half-life .
Computational Modeling
Docking Studies (PDB: 4EA3, κ-opioid receptor):
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The 3-hydroxyphenyl group forms hydrogen bonds with Tyr139 and Lys227.
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Piperidine engages in hydrophobic interactions with Leu135 and Ile316 .
Toxicity and ADME Profile
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